C.I. Direct Red 2
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Overview
Description
4-amino-3-[4-[4-[(1-amino-4-sulfo-2-naphthalenyl)azo]-3-methylphenyl]-2-methylphenyl]azo-1-naphthalenesulfonic acid is a substituted aniline and a member of biphenyls.
Mechanism of Action
Target of Action
Benzopurpurine 4B is primarily used as a biological stain and pH indicator It interacts with various biological materials, allowing for the visualization of cellular structures and processes
Mode of Action
The mode of action of Benzopurpurine 4B is largely based on its chemical structure and properties. As an azo dye, it contains azo groups (-N=N-) that can form complexes with various biological materials, enabling it to function as a stain . Additionally, its ability to indicate pH is likely due to changes in its chemical structure under different pH conditions .
Pharmacokinetics
Information on the pharmacokinetics of Benzopurpurine 4B is limited. Its solubility in water, acetone, ethanol, sodium hydroxide, and sulfuric acid suggests that it may be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzopurpurine 4B and their impact on its bioavailability require further investigation.
Result of Action
The primary result of Benzopurpurine 4B’s action is its ability to stain biological materials, providing a visual contrast that aids in the examination of cellular structures and processes . Additionally, its use as a pH indicator allows for the measurement of pH in various environments .
Action Environment
The action of Benzopurpurine 4B can be influenced by various environmental factors. For instance, its effectiveness as a photocatalytic degradation agent can vary depending on conditions such as irradiation time, pH solution, initial dye concentration, amount of catalyst, and light intensity . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzopurpurine 4B is a dis-azo dye . It is soluble in water (20 mg/ml), acetone, ethanol (3 mg/ml), sodium hydroxide, and sulfuric acid
Cellular Effects
It is known to be used as a biological stain, which suggests it may interact with certain cellular structures or molecules to produce a color change
Molecular Mechanism
It is known to form oblong islands with a highly ordered inner structure yet incommensurate with the underlying calcite (10.4) surface . Molecular dynamics and free energy calculations provide insights by showing that Benzopurpurine 4B molecules do not anchor to the surface directly but instead assemble on top of the second hydration layer .
Temporal Effects in Laboratory Settings
It has been used in photocatalytic degradation studies, where it was found to degrade under UV-A light at different operating conditions .
Metabolic Pathways
It is known that Benzopurpurine 4B is a dis-azo dye
Transport and Distribution
It is soluble in water, which suggests it could be transported through aqueous environments within the body .
Properties
CAS No. |
992-59-6 |
---|---|
Molecular Formula |
C34H28N6NaO6S2 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46); |
InChI Key |
CPFOJQGJGDAWLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na] |
Color/Form |
BROWN POWDER Dark-red powde |
melting_point |
554 °F (decomposes) (NTP, 1992) |
992-59-6 | |
physical_description |
Direct red 2 is a brown to dark red powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
less than 1 mg/mL at 61° F (NTP, 1992) SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE; PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS 20 mg/ml in water; 70 mg/ml in 2-methoxyethanol; 3 mg/ml in ethanol |
Synonyms |
enzopurpurine 4B C.I. direct red 2 direct red 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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